![molecular formula C20H20FNO3 B1323465 Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate CAS No. 414910-00-2](/img/structure/B1323465.png)
Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate
Overview
Description
The compound of interest, Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate, is a chemical entity that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include esterification, cyclization, and alkylation. For instance, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the production of an antihypertensive agent, involves a six-step process with an overall yield of 27% . Similarly, the synthesis of 1,4-benzodiazepine derivatives from a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides indicates the potential for creating complex structures through strategic reaction pathways . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography . For example, the crystal structure of a benzimidazole derivative was elucidated to confirm its structure . These techniques are crucial for verifying the structure of synthesized compounds, including the one of interest.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds show a high degree of regioselectivity and the ability to introduce various functional groups. The tandem N-alkylation-ring opening-cyclization reactions and the direct ortho C-H methylation and fluorination using transient directing groups demonstrate the sophisticated chemical manipulations possible with these compounds. These reactions could be relevant when considering the chemical reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized by their spectroscopic data, which provide insights into the electronic and structural features of the molecules. The IR and NMR spectra reported for intermediates and final products are essential for understanding the physical and chemical behavior of these compounds. Such data would be necessary to fully characterize this compound.
Scientific Research Applications
Synthesis and Chemical Properties
- Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is involved in the synthesis of various biologically active compounds. It is utilized as an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, as demonstrated in the efficient synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate (Chen Xin-zhi, 2011).
- The compound has been used in enantioselective benzylation studies, particularly in producing chiral 3-benzylpiperidine backbones for potential biological applications (Yaomin Wang, Shuai Zhao, Qi‐Yan Xue, Xin Chen, 2018).
Crystallographic and Structural Analysis
- Crystallographic studies of related compounds, such as tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, provide insights into the molecular structure and potential interactions of similar compounds. These studies reveal how molecules are linked by intermolecular hydrogen bonds to form complex networks, which is critical for understanding their chemical behavior (Juxian Wang, Mingliang Liu, Jue Cao, Yucheng Wang, 2008).
Application in Antitumor Agents
- This compound derivatives have been explored in the synthesis of antitumor agents. The compound's derivatives are used to generate DNA adducts in sensitive tumor cells, indicating its potential in cancer therapeutics (C. Leong, M. Gaskell, E. Martin, R. Heydon, P. Farmer, M. Bibby, P. Cooper, J. Double, T. Bradshaw, M. Stevens, 2003).
Role in Novel Synthetic Pathways
- The compound is also instrumental in novel synthetic pathways, like the development of 4-fluoropyridines, indicating its versatility in organic synthesis and its potential to contribute to various pharmacologically active compounds (U. Wittmann, Frank Tranel, R. Fröhlich, G. Haufe, 2006).
Safety and Hazards
properties
IUPAC Name |
benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c1-14-11-16(21)7-8-18(14)19-12-17(23)9-10-22(19)20(24)25-13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYUSCAHHHPNHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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